
Racecadotril
Overview
Description
Racecadotril is an enkephalinase inhibitor that reduces intestinal hypersecretion by preventing the degradation of endogenous enkephalins, which inhibit cyclic guanosine monophosphate (cGMP)-mediated fluid secretion . It is hydrolyzed in plasma to its active metabolite, thiorphan, which inhibits neutral endopeptidase (NEP) . This compound exhibits minimal central nervous system (CNS) penetration due to thiorphan’s low lipophilicity, reducing risks of opioid-related adverse effects .
Preparation Methods
The preparation of racecadotril involves several synthetic routes. One method includes reacting benzylacrylic acid with thioacetic acid, distilling off unreacted thioacetic acid using dichloromethane, and then condensing the resulting product with benzyl glycinate para-toluene-sulphonate salt in the presence of dichloromethane. The final product is crystallized in an alcohol solvent to achieve high purity . Industrial production methods often follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Racecadotril undergoes various chemical reactions, including hydrolytic degradation. In alkaline medium, the drug degrades immediately, while in acidic medium, it degrades within 90 minutes . Common reagents used in these reactions include methanol and water. The major products formed from these reactions are degradation products that can be analyzed using liquid chromatography.
Scientific Research Applications
Treatment of Acute Diarrhea
Racecadotril is primarily indicated for the management of acute diarrhea in both adults and children. Numerous randomized controlled trials have demonstrated its effectiveness:
- Efficacy : A systematic review indicated that this compound significantly reduces the duration and severity of diarrhea compared to placebo. In one meta-analysis involving 642 participants, this compound was associated with a mean difference in symptom duration of -53.48 hours compared to placebo .
- Tolerability : The adverse event profile of this compound is comparable to that of placebo, with most events being mild to moderate in intensity. Common side effects include nausea and headache, but these are generally infrequent .
Pediatric Use
In pediatric populations, this compound has been shown to be effective for treating acute gastroenteritis. A systematic review highlighted its ability to prevent dehydration without affecting intestinal motility, making it suitable for children suffering from diarrhea due to infectious causes .
- Case Study : In a clinical trial involving children with acute gastroenteritis, this compound resulted in a significantly shorter duration of diarrhea compared to placebo (mean difference -53.48 hours) and was well tolerated .
Comparative Studies
Comparative studies have evaluated this compound against other antidiarrheal medications:
- Loperamide : While loperamide is a common treatment for diarrhea, it can lead to constipation and other gastrointestinal side effects. This compound provides an alternative with fewer adverse effects and does not impact gut motility .
- Thiorphan : As a metabolite of this compound, thiorphan has been studied for its potent NEP inhibition but is not used clinically due to its pharmacokinetic profile .
Mechanism of Action
Racecadotril is a prodrug that is rapidly converted into its active metabolite, thiorphan, in the body. Thiorphan inhibits the enzyme enkephalinase, which is responsible for the degradation of endogenous opioids (enkephalins). By inhibiting enkephalinase, this compound increases the concentration of enkephalins, leading to the activation of opioid receptors and a decrease in cyclic adenosine monophosphate levels. This results in reduced secretion of water and electrolytes into the intestinal lumen .
Comparison with Similar Compounds
Racecadotril vs. Loperamide
Loperamide, a μ-opioid receptor agonist, reduces intestinal motility and secretion. While both drugs are effective in acute diarrhea, this compound demonstrates comparable efficacy with fewer adverse events (Table 1).
A randomized trial in adults (n=62) found this compound (100 mg thrice daily) and loperamide (2 mg twice daily) had similar clinical success rates (95.7% vs. 92.0%) but lower constipation risk (12.9% vs. 29.0%) .
This compound vs. Octreotide
Octreotide, a somatostatin analog, reduces intestinal secretion via cAMP inhibition. In a randomized study of hospitalized patients with moderate-severe diarrhea (n=150), octreotide (100 µg stat) outperformed this compound (1.5 mg/kg thrice daily) in reducing stool frequency (p<0.001) and fluid requirements . However, octreotide is reserved for severe cases due to cost and parenteral administration, while this compound remains first-line for mild-moderate diarrhea .
This compound vs. Novel Derivatives (Tetrazole-Amino Acid Compounds)
Recent studies synthesized this compound derivatives (15a-l) with tetrazole-amino acid modifications to enhance potency (Table 2) .
Key findings:
- Potency : Compounds 15j and 15l showed lower ED50 values (6.147 and 10.82 mg/kg) than this compound (10.82 mg/kg) in rodent models .
- Mechanism : Hydrolyzed forms of 15a-l exhibited stronger NEP binding (ΔG = -8.5 kcal/mol) than unhydrolyzed this compound (ΔG = -7.2 kcal/mol) .
- Analgesia: At 40–80 mg/kg, 15j and 15l matched morphine’s antinociceptive effects in tail-flick assays, unlike this compound .
This compound vs. Saccharomyces boulardii
In a randomized trial, this compound outperformed the probiotic S. boulardii in reducing diarrhea duration (p<0.05) but had similar tolerability .
Clinical Guidelines and Recommendations
- WHO/UNICEF : this compound is recommended as an adjunct to oral rehydration therapy (ORT) in children with acute diarrhea .
- Cochrane Review : Low-certainty evidence supports this compound for reducing rehydration failure (RR 0.72) without increasing adverse events .
- Cost-Effectiveness : this compound reduces hospitalization costs by shortening diarrhea duration by ~24 hours .
Biological Activity
Racecadotril is a pharmacological agent primarily used in the treatment of acute diarrhea, particularly in children. Its mechanism of action is centered on its role as an enkephalinase inhibitor, which enhances the activity of endogenous enkephalins, leading to a reduction in intestinal secretion without affecting gastrointestinal motility. This article delves into the biological activity of this compound, highlighting its efficacy, tolerability, and relevant case studies.
This compound functions by inhibiting the enzyme enkephalinase (NEP), which is responsible for degrading enkephalins—neurotransmitters that exert antisecretory effects in the gut. By preventing the breakdown of these peptides, this compound enhances their concentration, thereby reducing secretion of water and electrolytes in response to enterotoxins such as cholera toxin and rotavirus .
Key Mechanisms:
- Enkephalinase Inhibition : Increases endogenous enkephalins which inhibit intestinal secretion.
- Antisecretory Activity : Reduces secretion induced by pathogens while sparing basal secretion levels.
- No Effect on Motility : Unlike traditional opioids, this compound does not slow down intestinal transit time .
Efficacy in Clinical Studies
Numerous clinical trials have assessed the efficacy of this compound in treating acute diarrhea. A systematic review and meta-analysis of randomized controlled trials (RCTs) indicated that this compound significantly reduces the duration of diarrheal symptoms compared to placebo.
Summary of Clinical Findings:
- Duration of Symptoms : A meta-analysis showed a mean reduction in symptom duration by approximately 53.48 hours compared to placebo (95% CI −65.64 to −41.33) .
- Stool Output : In inpatient settings, patients receiving this compound exhibited significantly less stool output within the first 48 hours (mean difference −150 g/kg) compared to placebo .
- Tolerability : Adverse events were comparable between this compound and placebo groups, with no significant difference noted (risk ratio 0.99) .
Comparative Efficacy
This compound has been compared with other antidiarrheal agents, including loperamide. While both medications are effective, this compound demonstrated superior efficacy in certain outcomes without the adverse effects typically associated with opioids.
Comparison Group | Duration Reduction (hours) | Stool Output Reduction (g/kg) | Adverse Events (%) |
---|---|---|---|
This compound vs. Placebo | -53.48 (95% CI −65.64 to −41.33) | -150 (95% CI −291 to −8.9) | 10.4 vs. 10.6 |
This compound vs. Loperamide | No significant difference | No significant difference | Similar rates |
Case Studies
Several case studies highlight the off-label use of this compound for conditions beyond acute diarrhea:
- VIPoma and WDHA Syndrome : A case report emphasized this compound's effectiveness in managing severe VIPoma-induced watery diarrhea associated with a VIPoma tumor .
- Cholera Treatment : In a controlled trial involving cholera patients, this compound significantly reduced stool output and duration of diarrhea when used alongside standard treatment protocols .
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for evaluating the clinical efficacy of racecadotril in pediatric acute diarrhea?
- Answer : Systematic reviews and meta-analyses of randomized controlled trials (RCTs) are foundational. Key steps include:
- Inclusion criteria : Prioritize RCTs with intent-to-treat analysis and standardized endpoints (e.g., stool output, duration of diarrhea) .
- Risk of bias assessment : Use tools like the Cochrane risk of bias tool to evaluate selection, performance, and detection biases .
- Outcome synthesis : Meta-analyze data using fixed- or random-effects models, with sensitivity analyses to address heterogeneity (e.g., I² >50%) .
- Example : A meta-analysis of 642 participants showed this compound reduced symptom duration by ~53 hours vs. placebo .
Q. How does this compound compare to loperamide in terms of tolerability and mechanism of action?
- Answer :
- Mechanistic distinction : this compound (an enkephalinase inhibitor) reduces intestinal hypersecretion without affecting motility, unlike loperamide (an opioid receptor agonist), which slows motility .
- Tolerability : this compound has fewer rebound constipation events (6.2% vs. 17.3% with loperamide) and comparable safety to placebo in RCTs .
- Clinical design : Non-inferiority trials with double-masking and stratified randomization by pathogen (e.g., rotavirus status) are critical for direct comparisons .
Q. What pharmaceutical strategies improve the solubility and dissolution of this compound, a BCS Class II drug?
- Answer :
- Cyclodextrin complexation : β-cyclodextrin in 1:1 molar ratio via solvent evaporation increases solubility 3-fold (28.98 µg/mL to 76.56 µg/mL) and achieves 100% drug release in 1 hour vs. 52.58% for pure drug .
- Liquisolid tablets : Enhance % dissolution efficiency (%DE) from 17.11 (conventional) to 76.86 (liquisolid) via hydrophilic carriers .
- Validation : Use SEM, DSC, and XRPD to confirm amorphous state and complex formation .
Advanced Research Questions
Q. How can cost-effectiveness models address uncertainties in this compound adoption for public health systems?
- Answer :
- Model structure : Use decision-tree frameworks (e.g., RAWD model) with 6-day time horizons, incorporating primary/secondary care pathways and probabilistic sensitivity analyses (Monte Carlo simulations with 1,000 iterations) .
- Key parameters : Include QALYs, secondary care cost savings (e.g., £416.82/patient reduction vs. ORS), and deterministic thresholds (e.g., £20,000–£30,000/QALY) .
- Validation : Verify face validity with clinical experts and align with guidelines (WHO, NICE) .
Q. How should researchers resolve contradictions in this compound efficacy data across heterogeneous studies?
- Answer :
- Subgroup analysis : Stratify by setting (inpatient vs. outpatient), age groups, or etiology (e.g., bacterial vs. viral diarrhea) .
- Individual patient data (IPD) meta-analysis : Overcome limitations of aggregate data by re-analyzing raw trial datasets for adjusted effect sizes .
- Case study : IPD meta-analysis of 669 adults showed this compound reduced stool output by 40% vs. placebo, but heterogeneity required mixed-effects modeling .
Q. What advanced analytical methods ensure precise quantification of this compound and its metabolites in pharmacokinetic studies?
- Answer :
- HPLC : Use reverse-phase C18 columns with gemfibrozil as an internal standard (retention time: 6.9 min for this compound; LOD: 50 ng/band) .
- LC-MS : Derivatize thiorphan (active metabolite) for plasma quantification; validate with linear ranges (200–1600 ng/mL) and recovery rates >95% .
- HPTLC : Employ stability-indicating methods with n-hexane/ethyl acetate (70:30) mobile phase; detect degradation products under stress conditions .
Q. What experimental designs optimize head-to-head trials comparing this compound with emerging antisecretory agents?
- Answer :
- Adaptive design : Pre-specify interim analyses for early efficacy/futility stopping, reducing trial duration and costs .
- Endpoint selection : Use composite endpoints (e.g., time to resolution + stool frequency) and adjust for covariates (e.g., hydration status) .
- Case example : A double-masked RCT in radiation enteritis used non-inferiority margins (10% difference) and stratified by diarrhea severity (CTCAE grades) .
Q. Tables for Key Findings
Parameter | This compound | ORS Alone | Source |
---|---|---|---|
Secondary care cost/patient (GBP) | £40.20 | £416.82 | |
QALY gain (6-day horizon) | +0.0008 | Baseline | |
Stool output reduction (vs. placebo) | 50% | — |
Formulation | %DE | MDT (min) | Source |
---|---|---|---|
Liquisolid tablet (F12) | 76.86 | 6.84 | |
β-cyclodextrin complex (RSE1:1) | 100.33 | — |
Properties
IUPAC Name |
benzyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUOJXZPIYUATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045513 | |
Record name | Racecadotril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81110-73-8 | |
Record name | Racecadotril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81110-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Racecadotril [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Racecadotril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11696 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Racecadotril | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759828 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Racecadotril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-Benzyl N-[3-(acetylthio)-2-benzylpropanoyl]glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | RACECADOTRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K53XP4TO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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